
2-Methoxyphenyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 2-methoxyphenol (guaiacol) and 4-hydroxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl 4-hydroxybenzoate typically involves the esterification reaction between 2-methoxyphenol and 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and under reflux conditions. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxyphenyl 4-hydroxybenzoate.
Reduction: The ester bond can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-Hydroxyphenyl 4-hydroxybenzoate.
Reduction: 2-Methoxyphenol and 4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxyphenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxyphenyl 4-hydroxybenzoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of its potential anticancer activity, the compound may interfere with cell signaling pathways that regulate cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyphenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxyphenyl 4-hydroxybenzoate: Similar structure but with a methoxy group on the 4-position of the phenyl ring.
2-Methoxyphenyl 3-hydroxybenzoate: Similar structure but with the hydroxyl group on the 3-position of the benzoate ring.
Uniqueness
2-Methoxyphenyl 4-hydroxybenzoate is unique due to the specific positioning of the methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxy) groups can result in unique interactions with molecular targets, making it a compound of interest for various applications.
Propriétés
Numéro CAS |
85401-81-6 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-14(16)10-6-8-11(15)9-7-10/h2-9,15H,1H3 |
Clé InChI |
YHCOQZVGVFISLR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


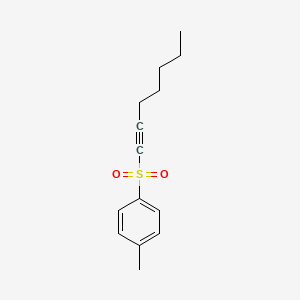

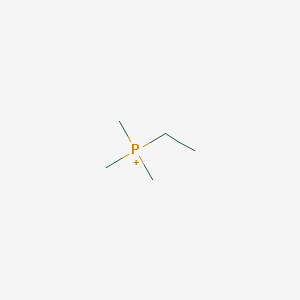
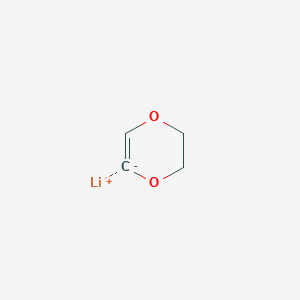
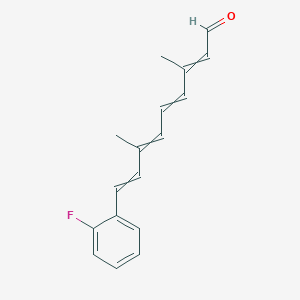
![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
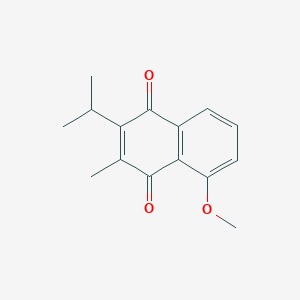
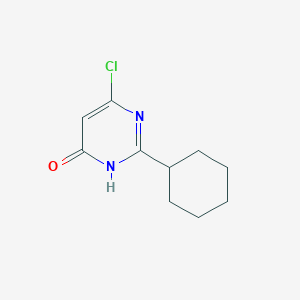
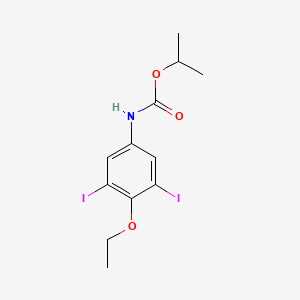
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
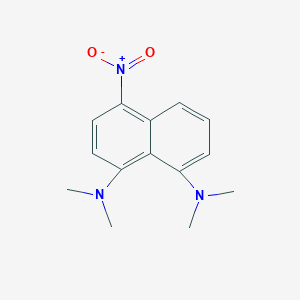
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
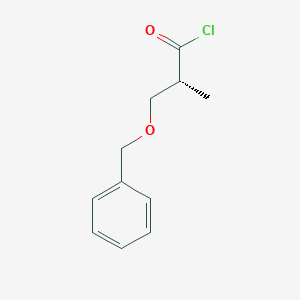
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
